Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, ethyl ester, cis-
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Overview
Description
Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, ethyl ester, cis- is a complex organic compound that features a cyclopropane ring, a carboxylic acid ester group, and halogenated phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, ethyl ester, cis- typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple react with an alkene.
Introduction of the Carboxylic Acid Ester Group: This step involves esterification of the cyclopropanecarboxylic acid using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Halogenation and Substitution: The phenyl ring is halogenated using bromine and chlorine in a controlled environment to ensure the correct positioning of the halogens. The ethoxy group is introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure precision and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired stereochemistry and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the halogenated phenyl ring, potentially removing halogens and replacing them with hydrogen atoms.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyphenyl derivatives with reduced halogen content.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, ethyl ester, cis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated phenyl ring and the cyclopropane moiety can interact with biological macromolecules, potentially inhibiting or activating certain pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-methoxyphenyl)-, ethyl ester
- Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, methyl ester
- Cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, propyl ester
Uniqueness
The unique combination of the cyclopropane ring, halogenated phenyl ring, and ethoxy group in cyclopropanecarboxylic acid, 2-bromo-2-chloro-1-(4-ethoxyphenyl)-, ethyl ester, cis- provides distinct chemical and physical properties. These properties make it particularly valuable in specific synthetic applications and potential biological activities.
Properties
CAS No. |
101492-47-1 |
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Molecular Formula |
C14H16BrClO3 |
Molecular Weight |
347.63 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-bromo-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H16BrClO3/c1-3-18-11-7-5-10(6-8-11)13(9-14(13,15)16)12(17)19-4-2/h5-8H,3-4,9H2,1-2H3/t13-,14+/m1/s1 |
InChI Key |
NAWGGUYTPANMOZ-KGLIPLIRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@@]2(Cl)Br)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Cl)Br)C(=O)OCC |
Origin of Product |
United States |
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